

Application Note: 4-Bromo-2-fluorocinnamic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Bromo-2-fluorocinnamic acid

CAS No.: 575469-65-7

Cat. No.: B3145487

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Executive Summary: The Strategic Value of the Scaffold

In the landscape of modern drug discovery, **4-Bromo-2-fluorocinnamic acid** (CAS 149947-19-3) represents a high-value "privileged structure."^[1] It is not merely a reagent but a strategic scaffold that combines three critical features for Structure-Activity Relationship (SAR) optimization:

- **The Acrylic Acid "Warhead":** A Michael acceptor capable of covalent interaction with cysteine residues (common in kinase and protease inhibitors) or conversion to zinc-binding groups (HDAC inhibitors).^{[1][2]}
- **The 4-Bromo Handle:** A pre-installed site for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion.^{[1][2]}
- **The 2-Fluoro Substituent:** An ortho-fluorine atom that modulates the pKa of the carboxylic acid, influences the planarity of the system via conformational locking, and blocks metabolic deactivation (Phase I oxidation) at a vulnerable site.^[2]

This guide details the handling, synthetic utility, and specific protocols for deploying this precursor in the synthesis of HDAC inhibitors and heterocyclic cores (quinolones/indoles).[2]

Chemical Profile & Handling

Property	Specification
CAS Number	149947-19-3
Molecular Formula	C ₉ H ₆ BrFO ₂
Molecular Weight	245.05 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	213–217 °C
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2][3]
Storage	2–8°C, inert atmosphere (Ar/N ₂). Light sensitive. [1][2][3][4]

Safety Advisory: This compound is an irritant to eyes, respiratory system, and skin.[2] Handle in a fume hood. The acrylic moiety can polymerize under extreme heat or radical initiators; store away from peroxides.[1][2]

Synthetic Utility & Logic[2]

The "Orthogonal Reactivity" Concept

The power of this molecule lies in its orthogonal reactivity.[2] You can modify the Aryl Core without affecting the Alkenyl Tail, and vice versa, provided specific conditions are met.[2]

- Path A (Aryl Modification): The C-Br bond is weaker than the C-F bond.[1] Using Pd(PPh₃)₄ or Pd(dppf)Cl₂ allows selective substitution at the 4-position.[1][2]
- Path B (Carboxyl Modification): Standard peptide coupling reagents (HATU, EDC) work efficiently to generate amides.[1][2]

- Path C (Alkene Modification): Cyclopropanation or reduction (H₂/Pd-C) can alter the linker geometry.^{[1][2]}

Mechanistic Insight: The Fluorine Effect

The 2-fluoro substituent is not passive.^[1] Through the gauche effect and electrostatic repulsion with the carbonyl oxygen (if amides are formed), the fluorine atom forces the alkene linker out of planarity or locks it into a specific conformation, often improving binding affinity by reducing the entropic penalty upon binding to a protein pocket.^[2]

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To attach a biaryl moiety at the 4-position while preserving the acrylic acid functionality.

Context: Many HDAC inhibitors (e.g., Panobinostat analogs) require a biaryl cap group.^{[1][2]} This protocol installs that cap using the bromine handle.^{[1][2]}

Reagents:

- **4-Bromo-2-fluorocinnamic acid** (1.0 equiv)^{[1][5]}
- Arylboronic acid (1.2 equiv)^{[1][2]}
- Pd(dppf)Cl₂^{[1][2]}·DCM (0.05 equiv)^{[1][2]}
- Potassium Carbonate (K₂CO₃) (3.0 equiv)^{[1][2]}
- Solvent System: 1,4-Dioxane/Water (4:1 v/v)^{[1][2]}

Step-by-Step Methodology:

- Preparation: In a 50 mL Schlenk flask, charge **4-Bromo-2-fluorocinnamic acid** (245 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
- Degassing: Add 1,4-Dioxane (8 mL) and Water (2 mL). Degas the mixture by bubbling Argon through the solution for 10 minutes. Critical: Oxygen inhibits the Pd catalyst and promotes

homocoupling.

- Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM (41 mg, 0.05 mmol) quickly under a stream of Argon.[2] Seal the flask.
- Reaction: Heat to 80°C for 4–6 hours. Monitor by LC-MS.[1][2] The acid functionality may cause streaking on TLC; use a buffered eluent or monitor the disappearance of the starting bromide.[2]
- Workup:
 - Cool to room temperature.[1][2][6][7]
 - Acidify carefully with 1N HCl to pH ~3 (precipitating the product).[1][2]
 - Extract with Ethyl Acetate (3 x 15 mL).[1][2]
 - Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]
- Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient with 1% Acetic Acid).

Self-Validation Check:

- Success: Disappearance of the isotopic Br pattern (1:1 doublet) in MS. Appearance of the biaryl product peak.[2]
- Failure Mode: If decarboxylation occurs (loss of CO₂), lower temperature to 60°C.[2]

Protocol B: One-Pot Synthesis of Hydroxamic Acids (HDAC Binding Motif)

Objective: Direct conversion of the carboxylic acid to a hydroxamic acid zinc-binding group.[1]

Reagents:

- Substituted Cinnamic Acid derivative (from Protocol A) (1.0 equiv)

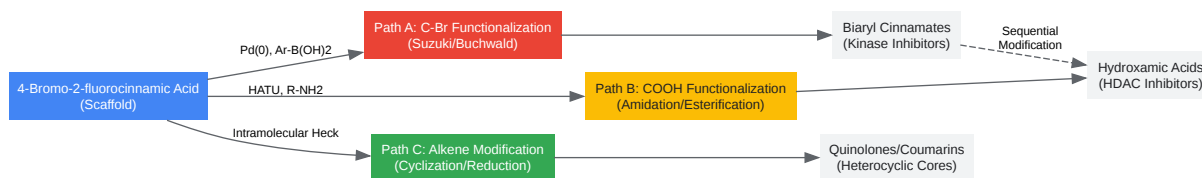
- Ethyl Chloroformate (1.2 equiv)[1][2]
- N-Methylmorpholine (NMM) (1.5 equiv)[1][2]
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}[1][2]\cdot\text{HCl}$) (3.0 equiv)[1][2]
- KOH (in Methanol) (5.0 equiv)[1][2]
- Solvent: THF (anhydrous)

Methodology:

- Activation: Dissolve the cinnamic acid derivative (1.0 mmol) in anhydrous THF (10 mL) at 0°C. Add NMM (1.5 mmol) followed by dropwise addition of Ethyl Chloroformate (1.2 mmol). Stir for 30 mins to form the mixed anhydride.
- Preparation of Hydroxylamine: In a separate flask, dissolve $\text{NH}_2\text{OH}\cdot\text{HCl}$ (3.0 mmol) in Methanol and add KOH (in MeOH) to generate free hydroxylamine.[1][2] Filter off the KCl precipitate if necessary, or use the suspension directly if finely dispersed.[2]
- Coupling: Add the hydroxylamine solution to the mixed anhydride mixture at 0°C. Stir for 1 hour, then warm to room temperature for 2 hours.
- Quench: Dilute with water and acidify to pH 6.
- Isolation: Extract with Ethyl Acetate. The product often precipitates upon concentration.[1][2]
[6]

Visualization: Strategic Decision Pathway

The following diagram illustrates the decision logic for functionalizing this scaffold in a drug discovery campaign.



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Caption: Figure 1. Divergent synthetic pathways utilizing the orthogonal reactivity of the **4-Bromo-2-fluorocinnamic acid** scaffold.

Troubleshooting & Optimization (Expert Insights)

- Solubility Issues: The free acid is often insoluble in non-polar solvents (Hexane, Toluene).[2] For reactions requiring non-polar media, convert to the Methyl Ester first (MeOH, H₂SO₄, reflux), perform the reaction, and hydrolyze (LiOH, THF/H₂O) at the end.[2]
- Decarboxylation: Medicinal chemists often fear decarboxylation of cinnamic acids during high-temperature couplings.[1][2] The 2-fluoro group actually stabilizes the system slightly compared to the non-fluorinated analog, but strictly avoid temperatures >100°C in acidic media.[2]
- Purification: Brominated cinnamic acids streak on silica.[1][2] Add 1% Formic Acid to your mobile phase to sharpen peaks.[1][2]

References

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